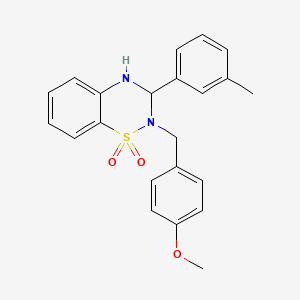
2-(4-methoxybenzyl)-3-(3-methylphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methoxybenzyl)-3-(3-methylphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide is a useful research compound. Its molecular formula is C22H22N2O3S and its molecular weight is 394.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(4-methoxybenzyl)-3-(3-methylphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide is a member of the benzothiadiazine family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C17H18N2O2S
- Molecular Weight : 314.40 g/mol
The compound's structure includes a benzothiadiazine core substituted with a methoxybenzyl group and a methylphenyl group, which may influence its biological activity.
Pharmacological Properties
Research indicates that benzothiadiazine derivatives exhibit various pharmacological effects, including:
- Aldose Reductase Inhibition : A study reported that certain derivatives of benzothiadiazine showed potent inhibitory activity against aldose reductase (ALR2), an enzyme implicated in diabetic complications. The most active compounds had IC50 values ranging from 0.032 to 0.975 μM .
- Antioxidant Activity : Compounds in this class have demonstrated antioxidant properties, which can be beneficial in mitigating oxidative stress-related diseases.
- Neuroprotective Effects : Some studies suggest potential neuroprotective effects, making them candidates for treating neurodegenerative disorders.
The biological activity of the compound may be attributed to several mechanisms:
- Enzyme Inhibition : The inhibition of aldose reductase leads to decreased sorbitol accumulation in tissues, potentially preventing diabetic neuropathy.
- Radical Scavenging : The presence of methoxy and phenyl groups may enhance the compound's ability to scavenge free radicals.
- Modulation of Signaling Pathways : Some derivatives have been shown to interact with various signaling pathways involved in inflammation and cell survival.
Study on Aldose Reductase Inhibition
In a recent study focusing on the synthesis and evaluation of benzothiadiazine derivatives, researchers found that specific substitutions on the benzothiadiazine scaffold significantly enhanced ALR2 inhibitory potency. Notably, compounds with halogen substitutions at specific positions exhibited markedly improved activity . The study also included in vivo assessments demonstrating significant reductions in sorbitol levels in diabetic rat models.
Neuroprotective Potential
Another investigation explored the neuroprotective effects of benzothiadiazine derivatives in models of oxidative stress. The results indicated that these compounds could reduce neuronal cell death and improve cognitive functions in animal models subjected to neurotoxic agents. This suggests potential therapeutic applications for neurodegenerative diseases .
Data Table: Biological Activities of Related Compounds
属性
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-3-(3-methylphenyl)-3,4-dihydro-1λ6,2,4-benzothiadiazine 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-16-6-5-7-18(14-16)22-23-20-8-3-4-9-21(20)28(25,26)24(22)15-17-10-12-19(27-2)13-11-17/h3-14,22-23H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVABDLODKPKTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2NC3=CC=CC=C3S(=O)(=O)N2CC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














